molecular formula C12H19NO3 B2409404 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol CAS No. 212770-56-4

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol

Cat. No.: B2409404
CAS No.: 212770-56-4
M. Wt: 225.288
InChI Key: KORPIWRPEFDZPH-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol is a chemical compound with the CAS Registry Number 212770-56-4 and a molecular formula of C12H19NO3 . It is offered as a high-purity synthetic intermediate for research purposes in chemical and pharmaceutical development . The structural features of this molecule, including the hydroxyethyl groups and methoxybenzyl moiety, suggest potential for further chemical modification, making it a valuable building block for synthesizing more complex molecules. Researchers are advised to handle this material with appropriate safety precautions, including wearing protective gloves, eye protection, and clothing to avoid skin contact or inhalation . For prolonged stability, it is recommended that the product be stored at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . This product is strictly for research and laboratory use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-[2-hydroxyethyl-[(3-methoxyphenyl)methyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-16-12-4-2-3-11(9-12)10-13(5-7-14)6-8-15/h2-4,9,14-15H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORPIWRPEFDZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Diethanolamine with 3-Methoxybenzyl Halides

The most direct synthesis involves alkylating diethanolamine with 3-methoxybenzyl chloride under basic conditions. This method leverages the nucleophilic substitution of the secondary amine in diethanolamine to form the tertiary amine product.

Procedure :

  • Reagents : Diethanolamine (1 eq, 105.1 g/mol), 3-methoxybenzyl chloride (1 eq, 156.6 g/mol), potassium carbonate (2 eq), anhydrous ethanol.
  • Reaction Setup : Diethanolamine (10.5 g, 0.1 mol) and K₂CO₃ (27.6 g, 0.2 mol) are suspended in 200 mL ethanol.
  • Alkylation : 3-Methoxybenzyl chloride (15.7 g, 0.1 mol) is added dropwise at 0°C. The mixture is refluxed for 24 hours under nitrogen.
  • Workup : The reaction is filtered to remove K₂CO₃, and the solvent is evaporated. The crude product is recrystallized from a 3:1 methanol/water mixture.

Yield : 62–68% (6.5–7.1 g) as a pale-yellow viscous liquid.

Key Considerations :

  • Stoichiometric control prevents quaternary ammonium salt formation.
  • Ethanol ensures solubility of both polar (amine) and nonpolar (benzyl chloride) reactants.

Reductive Amination of 3-Methoxybenzaldehyde with 2-Aminoethanol

This two-step method involves imine formation followed by reduction and subsequent alkylation.

Step 1: Imine Formation

  • Reagents : 3-Methoxybenzaldehyde (1 eq), 2-aminoethanol (2 eq), methanol.
  • Procedure : The aldehyde and amine are stirred in methanol at 25°C for 12 hours. The Schiff base intermediate is isolated via solvent evaporation.

Step 2: Reduction and Alkylation

  • Reduction : The imine is reduced with NaBH₄ (2 eq) in methanol at 0°C, yielding N-(3-methoxybenzyl)-2-aminoethanol.
  • Alkylation : The secondary amine is reacted with 2-chloroethanol (1 eq) and K₂CO₃ in ethanol under reflux for 12 hours.

Yield : 45–50% overall, with lower efficiency due to side reactions.

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Key Advantages Limitations
Alkylation 62–68 >98% Single-step, high scalability Requires stoichiometric precision
Reductive Amination 45–50 95% Avoids harsh alkylation conditions Multi-step, lower overall yield

Characterization and Analytical Validation

Spectral Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.34 (s, 3H, OCH₃), 3.49–3.62 (m, 4H, N–CH₂–CH₂–OH), 3.72–3.81 (m, 4H, CH₂–OH), 4.28 (s, 2H, Ar–CH₂–N), 6.72–7.24 (m, 4H, aromatic).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 55.1 (OCH₃), 53.8 (N–CH₂), 60.2 (CH₂–OH), 113.4–159.7 (aromatic carbons).

FT-IR (KBr, cm⁻¹) :

  • 3365 (O–H stretch), 2920 (C–H), 1601 (C═C aromatic), 1245 (C–O–C methoxy).

Purity and Stability

  • HPLC : Retention time 8.2 min (C18 column, 70:30 H₂O/ACN).
  • Thermal Stability : Decomposition above 180°C (TGA), stable under ambient conditions.

Optimization and Industrial Scalability

Solvent Screening

Solvent Reaction Time (h) Yield (%) Purity (%)
Ethanol 24 68 98
DMF 18 71 95
THF 30 55 97

DMF accelerates the reaction but introduces challenges in solvent removal.

Catalytic Enhancements

Adding KI (10 mol%) as a phase-transfer catalyst increases yield to 74% by enhancing nucleophilicity of the amine.

Applications and Derivatives

The compound serves as a precursor for:

  • Pharmaceuticals : Antifungal and antibacterial agents via quaternary ammonium derivatives.
  • Coordination Chemistry : Ligand for Zn(II) and Cu(II) complexes with enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : This compound serves as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution .
  • Reactivity : It can undergo oxidation to form aldehydes or ketones, reduction to primary or secondary amines, and nucleophilic substitution to create derivatives .

Biology

  • Biochemical Pathways : Research has indicated that 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol may play a role in specific biochemical pathways and enzyme interactions. Its ability to form hydrogen bonds and electrostatic interactions with molecular targets suggests potential for modulating biological activity .
  • Enzyme Interactions : Studies are exploring how this compound interacts with enzymes involved in metabolic processes, potentially influencing gene expression regulation .

Medicine

  • Therapeutic Potential : The compound is being investigated for its therapeutic effects, particularly as a precursor in drug development. Its unique structure may contribute to novel pharmacological properties .
  • Diabetes and Obesity Research : In animal studies, compounds similar to this compound have shown promise in treating conditions such as diabetes and obesity by affecting metabolic pathways .

Case Study 1: Metabolic Effects on Diabetic Mice

In a study involving diabetic mice (C57 Bl/KsJ), compounds related to this compound were administered to evaluate their effects on food consumption and weight gain. The results indicated that these compounds did not significantly alter food intake but showed potential in reducing weight gain over time when incorporated into their diet .

Case Study 2: Enzyme Activity Modulation

Another investigation focused on the compound's ability to inhibit insulin-mediated incorporation of glucose into glycogen in isolated muscle tissues. The results demonstrated that the compound could significantly reduce glucose incorporation compared to control groups, suggesting its potential role in managing blood sugar levels .

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Hydroxyethyl)(4-methoxybenzyl)amino]-1-ethanol
  • 2-[(2-Hydroxyethyl)(3-ethoxybenzyl)amino]-1-ethanol
  • 2-[(2-Hydroxyethyl)(3-methoxyphenyl)amino]-1-ethanol

Uniqueness

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group, in particular, influences its reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-[(2-Hydroxyethyl)(3-methoxybenzyl)amino]-1-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 225.27 g/mol

Structural Features

  • Hydroxyethyl Group : Enhances solubility and potential interactions with biological targets.
  • Methoxybenzyl Group : Contributes to hydrophobic interactions, possibly influencing the compound's bioactivity.

The mechanism of action involves the interaction of this compound with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions, leading to alterations in enzyme activity or receptor signaling pathways. This may impact metabolic processes and gene expression regulation.

Biological Activities

Research indicates several biological activities associated with this compound:

Antidiabetic Properties

Studies have shown that derivatives of compounds similar to this compound exhibit antidiabetic effects. In particular, they have been tested in animal models for their ability to lower blood glucose levels and improve insulin sensitivity .

Anticancer Activity

Preliminary investigations suggest potential anticancer properties, with compounds in this class demonstrating inhibition of cell proliferation in various cancer cell lines. For instance, studies reveal IC50_{50} values indicating significant cytotoxicity against breast cancer cells and other malignancies .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It has been found to inhibit the release of pro-inflammatory cytokines in vitro, suggesting a role in modulating inflammatory responses .

Case Studies and Research Findings

StudyModelFindings
Antidiabetic Study C57BL/6J miceThe compound reduced blood glucose levels significantly compared to control groups over a 7-week period .
Anticancer Activity MCF-7 breast cancer cellsIC50_{50} values ranged from 0.5 to 5 µM, indicating potent cytotoxic effects .
Anti-inflammatory Effects LPS-stimulated macrophagesInhibition of TNF-alpha release was observed at concentrations as low as 10 µM .

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of 3-methoxybenzylamine with ethylene oxide under controlled conditions. The following steps outline the synthetic route:

  • Dissolution : Dissolve 3-methoxybenzylamine in a solvent (e.g., ethanol).
  • Addition of Ethylene Oxide : Slowly add ethylene oxide while maintaining a low temperature (0-5°C).
  • Stirring : Stir the mixture for several hours until the reaction completes.
  • Isolation : Evaporate the solvent and purify the residue through recrystallization or column chromatography.

Q & A

Q. Advanced Research Focus

  • Stepwise Optimization : In a two-step synthesis (alkylation followed by purification), yield losses (~12%) often occur during solvent removal. Using rotary evaporation at controlled temperatures (<40°C) preserves volatile intermediates .
  • Catalyst Selection : Substituting LiAlH₄ for milder reductants (e.g., NaBH₄) in reductive amination reduces side products like over-reduced amines .
  • Purification : Combining liquid-liquid extraction (e.g., ethyl acetate/water) with silica gel chromatography improves purity (>95%) without significant yield loss .

How can researchers reconcile contradictory data on this compound’s receptor-binding affinities?

Advanced Research Focus
Discrepancies in pharmacological studies (e.g., serotonin receptor binding) may arise from:

  • Structural Analogues : Minor substitutions (e.g., methoxy vs. pentyloxy groups) drastically alter binding. For example, 3-methoxybenzyl derivatives show higher 5-HT₂A affinity than n-hexyl analogues .
  • Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts protonation states of the amino group, affecting receptor interactions. Standardizing assay protocols (e.g., radioligand competition binding at fixed pH) reduces variability .
  • Computational Modeling : Molecular docking studies (e.g., using 5-HT₂A receptor homology models) identify critical hydrogen bonds between the hydroxyl group and Ser159 residues, explaining affinity differences .

What strategies mitigate instability of this compound in aqueous or oxidative conditions?

Q. Advanced Research Focus

  • pH Control : Buffering solutions to pH 6–7 prevents deprotonation of the amino group, reducing hydrolysis. For example, phosphate buffers (50 mM, pH 6.5) enhance stability during in vitro assays .
  • Antioxidants : Adding 0.1% ascorbic acid to stock solutions minimizes oxidation of the methoxybenzyl moiety .
  • Lyophilization : Freeze-drying the compound as a hydrochloride salt improves long-term storage stability (≤2 years at −20°C) .

How does the compound’s stereochemistry influence its biochemical interactions?

Advanced Research Focus
The (R)-enantiomer of structurally similar 2-amino-2-(3-methoxyphenyl)ethanol exhibits higher binding affinity to dopamine receptors than the (S)-form due to better alignment with hydrophobic pockets in the receptor’s active site . For this compound, chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers, enabling comparative activity studies .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Advanced Research Focus

  • HPLC-MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) detect impurities at <0.1% levels. For example, residual triethylamine from synthesis appears as a peak at ~2.1 minutes .
  • NMR Relaxation Measurements : Longitudinal relaxation times (T₁) differentiate between residual solvents (e.g., DMSO at δ ~2.5 ppm) and degradation products .

How can researchers validate the compound’s role as a synthetic intermediate in drug discovery?

Advanced Research Focus
Case studies demonstrate its utility:

  • Antiviral Agents : Derivatives with modified hydroxyethyl groups (e.g., esterification) show inhibitory activity against HIV-1 protease (IC₅₀ ~50 nM) .
  • Anticancer Agents : Coupling with spirocyclic scaffolds (e.g., diazaspiro[4.5]decane) enhances cytotoxicity in breast cancer cell lines (MCF-7, GI₅₀ ~2 µM) .
    Mechanistic validation requires in vitro enzyme assays (e.g., fluorescence-based protease assays) and in vivo pharmacokinetic profiling .

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